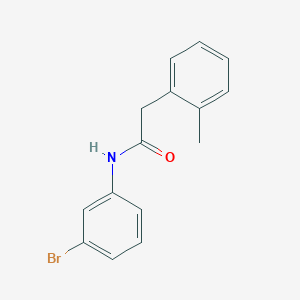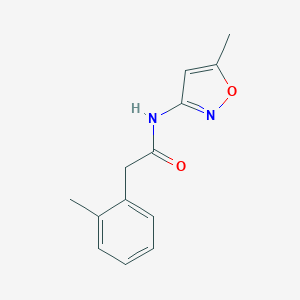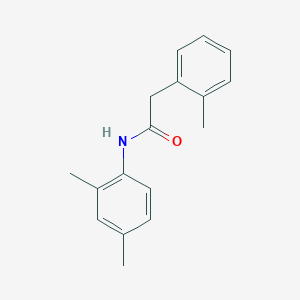![molecular formula C14H19N3S B240072 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B240072.png)
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a triazole derivative that has been found to have potential therapeutic effects in the treatment of various diseases.
科学的研究の応用
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic effects in the treatment of various diseases. It has been found to have antitumor, antifungal, and antibacterial properties. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have antioxidant and anti-inflammatory effects.
作用機序
The exact mechanism of action of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione is still not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including tyrosinase, xanthine oxidase, and cyclooxygenase-2. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to induce apoptosis in cancer cells and inhibit the growth of fungal and bacterial cells.
Biochemical and Physiological Effects
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cells. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to have low toxicity levels in vitro. However, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations for lab experiments. Its solubility in water is low, which can make it difficult to use in certain experiments. In addition, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has not been extensively studied in vivo, which limits its potential use in animal studies.
将来の方向性
There are several future directions for the study of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of research could focus on the development of new synthesis methods to improve the yield and purity of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione. Another area of research could focus on the potential use of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione in the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential side effects.
合成法
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(2-methylpropyl)benzaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and acetic acid to form 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione.
特性
製品名 |
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione |
|---|---|
分子式 |
C14H19N3S |
分子量 |
261.39 g/mol |
IUPAC名 |
5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H19N3S/c1-9(2)8-11-4-6-12(7-5-11)10(3)13-15-14(18)17-16-13/h4-7,9-10H,8H2,1-3H3,(H2,15,16,17,18) |
InChIキー |
CGOSBPJFRUGXNN-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC(=S)NN2 |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC(=S)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)
![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)

![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)





